molecular formula C14H19NO4S B13393111 Boc-(S)-phenyl-D-Cys

Boc-(S)-phenyl-D-Cys

Cat. No.: B13393111
M. Wt: 297.37 g/mol
InChI Key: IBEVTCWKECBMJF-LLVKDONJSA-N
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Description

Boc-(S)-phenyl-D-Cys, also known as tert-butoxycarbonyl-(S)-phenyl-D-cysteine, is a derivative of cysteine, an amino acid. The Boc group, or tert-butoxycarbonyl group, is a common protective group used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is necessary.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-phenyl-D-Cys typically involves the protection of the amino group of (S)-phenyl-D-cysteine with a Boc group. This can be achieved by reacting (S)-phenyl-D-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product can be purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-phenyl-D-Cys can undergo various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-(S)-phenyl-D-Cys has several applications in scientific research:

Mechanism of Action

The Boc group in Boc-(S)-phenyl-D-Cys protects the amino group from unwanted reactions during synthesis. The protection is achieved through the formation of a stable carbamate linkage. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide assembly .

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-phenyl-L-Cys: Similar structure but with the L-enantiomer of cysteine.

    Boc-(S)-methyl-D-Cys: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

Boc-(S)-phenyl-D-Cys is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions in chemical and biological systems. The phenyl group can provide additional stability and hydrophobic interactions, making it distinct from other Boc-protected cysteine derivatives .

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylpropanoic acid

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1

InChI Key

IBEVTCWKECBMJF-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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